molecular formula C13H8FNO B6291791 4-(4-Cyanophenyl)-3-fluorophenol CAS No. 119233-32-8

4-(4-Cyanophenyl)-3-fluorophenol

Cat. No.: B6291791
CAS No.: 119233-32-8
M. Wt: 213.21 g/mol
InChI Key: VRQDLFMROAZEFV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-3-fluorophenol is an organic compound characterized by the presence of a cyanophenyl group and a fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Cyanophenyl)-3-fluorophenol can be synthesized through several methods:

    Reaction of 4-bromophenol with copper(I) cyanide: This method involves the substitution of the bromine atom with a cyano group.

    Ammoxidation of p-cresol: This process involves the oxidation of p-cresol in the presence of ammonia to introduce the cyano group.

    Reaction of 4-chlorobenzonitrile with sodium methoxide: This method involves the substitution of the chlorine atom with a methoxy group, followed by further reactions to introduce the fluorophenol group.

    Catalyzed gas phase reaction of ethyl 4-hydroxybenzoate with ammonia: This method involves the reaction of ethyl 4-hydroxybenzoate with ammonia in the gas phase to introduce the cyano group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and fluorophenols.

Scientific Research Applications

4-(4-Cyanophenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-3-fluorophenol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the fluorophenol group can engage in aromatic stacking and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyanophenyl)-3-fluorophenol is unique due to the combination of the cyano group and the fluorophenol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-(2-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQDLFMROAZEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571797
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119233-32-8
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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